Imatinib hydrochloride

Description

Properties

IUPAC Name |

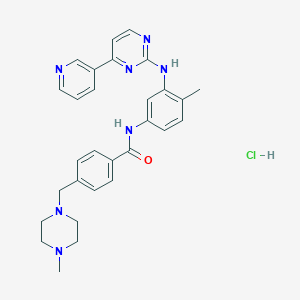

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOCADZZAHSVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imatinib hydrochloride involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole as a condensing agent . The process begins with the preparation of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These intermediates are then linked together in a reaction facilitated by N,N’-carbonyldiimidazole in dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an organic solvent-free environment, using water as the medium . This method is advantageous as it avoids the use of toxic solvents and results in high yields of the desired product .

Chemical Reactions Analysis

Reaction Pathway:

-

Alkylation of p-cyanobenzyl chloride :

-

Hydrolysis of nitrile to carboxylate :

-

Reactants : 4-(4-methylpiperazin-1-yl methyl) cyanophenyl, NaOH

-

Conditions : 70–100°C, 5–6 hours.

-

Product : Sodium salt of 4-(4-methylpiperazin-1-yl methyl) benzoate.

-

-

Acidification and salt formation :

Key Optimizations:

-

Solvent selection : Ethanol-water reduces toxicity and improves yield.

-

Reagent ratios : p-Cyanobenzyl chloride:methylpiperazine:NaOH = 1:1.2–1.5:6–6.5 (molar) .

Structural Reactivity and Stability

-

Hydrolysis susceptibility : The piperazine moiety and amide group render imatinib hydrochloride stable in acidic conditions but prone to hydrolysis in alkaline environments .

-

Salt formation : Reacts with methanesulfonic acid to form imatinib mesylate, enhancing solubility .

Key Reaction Data

| Step | Temperature | Time | Key Reagents | Yield |

|---|---|---|---|---|

| Alkylation | 70–100°C | 1–2 hr | Methylpiperazine | 85–90% |

| Hydrolysis | 70–100°C | 5–6 hr | NaOH | 78–82% |

| Acidification | 0–5°C | 1 hr | HCl, NaCl | 92–95% |

Data adapted from synthesis patents .

Mechanistic Insights

This compound inhibits BCR-ABL tyrosine kinase by competitively binding to the ATP-binding site, preventing phosphorylation of downstream targets . Its reactivity with kinase domains involves:

-

Hydrogen bonding : Between the drug’s amine groups and kinase residues (e.g., Glu286, Asp381).

-

Van der Waals interactions : With hydrophobic pockets in the kinase active site .

Industrial-Scale Considerations

Scientific Research Applications

Medical Uses of Imatinib

Imatinib is primarily indicated for the treatment of:

- Chronic Myelogenous Leukemia (CML) : Imatinib is particularly effective in patients with CML harboring the BCR-ABL fusion protein, which is a result of the Philadelphia chromosome translocation. It inhibits the activity of this constitutively active tyrosine kinase, leading to decreased proliferation of malignant cells and improved patient outcomes .

- Gastrointestinal Stromal Tumors (GISTs) : Imatinib has been shown to be effective in treating GISTs that express the c-KIT receptor. It targets mutations in the c-KIT gene, which are common in these tumors .

- Dermatofibrosarcoma Protuberans (DFSP) : Approved for use in DFSP since 2006, imatinib has demonstrated efficacy in cases where surgical intervention is not feasible .

- Other Malignancies : Emerging evidence suggests potential applications in other cancers, such as acute lymphoblastic leukemia (ALL) and various solid tumors expressing PDGF receptors .

Case Study: Primary Imatinib Resistance

A notable case study reported a patient with chronic myeloid leukemia who exhibited primary resistance to imatinib after nine months of treatment. Genetic analysis revealed multiple mutations within the ABL gene's ATP-binding domain, which hindered drug binding and rendered imatinib ineffective. This case underscores the importance of monitoring genetic mutations for personalized treatment strategies .

Combination Therapies

Research has explored combining imatinib with other agents to enhance efficacy. A study involving patients with advanced clear cell renal carcinoma assessed the combination of imatinib with bevacizumab and erlotinib. While some patients achieved stable disease, the combination was associated with increased toxicity without significant improvement in efficacy compared to other regimens .

Immunomodulatory Effects

Recent findings suggest that imatinib may also play a role as an immunomodulatory agent. It has been shown to enhance anti-tumor immune responses by inhibiting regulatory T cells (Tregs), thereby potentially improving outcomes when combined with dendritic cell-based vaccines against resistant tumors . This dual action could broaden its application in cancer immunotherapy.

Efficacy and Safety Profile

| Application Area | Efficacy | Common Side Effects |

|---|---|---|

| Chronic Myelogenous Leukemia | High response rates; long-term remission possible | Nausea, diarrhea, rash |

| Gastrointestinal Stromal Tumors | Effective in c-KIT positive cases | Fatigue, edema |

| Dermatofibrosarcoma Protuberans | Significant tumor reduction | Photosensitivity, musculoskeletal pain |

Mechanism of Action

Imatinib hydrochloride functions by inhibiting the BCR-ABL tyrosine kinase, an abnormal protein produced by the Philadelphia chromosome in chronic myelogenous leukemia . By binding to the ATP-binding site of the kinase, imatinib prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to the apoptosis of cancer cells and a reduction in tumor growth .

Comparison with Similar Compounds

Key Findings :

- Potency : Ponatinib and dasatinib exhibit 100–1,000-fold higher potency against BCR-ABL1 than imatinib .

- Resistance : Imatinib resistance frequently arises from mutations in the BCR-ABL1 kinase domain (e.g., T315I), while dasatinib and nilotinib show efficacy against most mutations except T315I. Ponatinib uniquely overcomes T315I .

- Multitarget Activity : Ponatinib’s inhibition of FGFR1-3 and VEGFR2 expands its utility in advanced Ph+ leukemias with complex karyotypes .

Clinical Efficacy in Advanced CML

Combination regimens improve outcomes:

- TKI + Intensive Chemotherapy (IC) : Higher 5-year event-free survival (EFS) and overall survival (OS) compared to TKI alone (30% vs. <10%) .

- TKI + Hypomethylating Agents (HMA) : Decitabine combined with dasatinib or ponatinib shows superior response rates (60–70%) and tolerability in elderly patients .

Synergistic Combinations and Resistance Reversal Strategies

Venetoclax + TKIs

Preclinical studies demonstrate that venetoclax (BCL2 inhibitor) synergizes with ponatinib in Ph+ acute lymphoblastic leukemia (ALL) by upregulating pro-apoptotic BIM and downregulating MCL1, overcoming venetoclax resistance . Clinical trials are ongoing to validate this combination in relapsed/refractory cases.

Autophagy Inhibition with Chloroquine

In imatinib-resistant GISTs, chloroquine (autophagy inhibitor) enhances apoptosis by suppressing MAPK/ERK signaling. Combination therapy reduces tumor growth in murine models and restores imatinib sensitivity .

Adverse Event Profiles

| Compound | Common Adverse Events | Severe Toxicities |

|---|---|---|

| This compound | Edema (71%), nausea (50%), musculoskeletal pain (33%) | Cardiotoxicity (rare), hepatotoxicity |

| Dasatinib | Pleural effusion (35%), thrombocytopenia (45%) | Pulmonary hypertension |

| Ponatinib | Hypertension (67%), arterial thrombosis (9%) | Pancreatitis, hepatotoxicity |

Biological Activity

Imatinib hydrochloride, a potent tyrosine kinase inhibitor (TKI), has revolutionized the treatment of various malignancies, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its mechanism of action, pharmacokinetics, clinical efficacy, and resistance mechanisms have been extensively studied, leading to significant insights into its biological activity.

Imatinib selectively inhibits several tyrosine kinases, including BCR-ABL, c-KIT, and PDGFRA. The BCR-ABL fusion protein, which is constitutively active in CML, plays a crucial role in leukemogenesis. Imatinib binds to the ATP-binding site of BCR-ABL, stabilizing it in an inactive conformation. This action prevents the phosphorylation of downstream substrates involved in cell proliferation and survival pathways, thereby inducing apoptosis in malignant cells .

Pharmacokinetics

Imatinib is well absorbed following oral administration, with a bioavailability exceeding 90%. It is extensively metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), which can lead to drug-drug interactions that affect its plasma concentration. The drug's half-life ranges from 15 to 20 hours, allowing for once-daily dosing in most cases .

Chronic Myeloid Leukemia (CML)

Imatinib has demonstrated remarkable efficacy in CML treatment. In the landmark IRIS trial, patients receiving imatinib as first-line therapy achieved complete hematologic response (CHR) rates of 95.3% and complete cytogenetic response (CCR) rates of 73.8% at six years . The median overall survival for patients treated with imatinib is significantly higher than historical controls treated with interferon-based regimens.

| Study | Response Rates | Overall Survival |

|---|---|---|

| IRIS Trial | CHR: 95.3%, CCR: 73.8% | High compared to historical controls |

| GIST Studies | Varies by mutation type | Improved outcomes with imatinib |

Gastrointestinal Stromal Tumors (GISTs)

In GISTs, imatinib has shown a clinical benefit rate exceeding 80%, with a median survival of approximately 57 months for patients with metastatic disease . The efficacy is particularly notable in tumors harboring c-KIT mutations.

Resistance Mechanisms

Despite its success, resistance to imatinib can develop through various mechanisms:

- BCR-ABL Mutations : Point mutations in the BCR-ABL gene can alter the binding affinity of imatinib.

- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BCR-ABL inhibition.

- Drug Transporters : Increased expression of drug efflux pumps can reduce intracellular drug concentrations .

Case Studies

- Case Study on CML : A patient with newly diagnosed CML achieved a complete cytogenetic response after three months on imatinib therapy. Follow-up at one year showed sustained response with minimal side effects .

- Case Study on GIST : A patient with metastatic GIST treated with imatinib at 400 mg daily showed significant tumor reduction after eight months, with MRI revealing no detectable liver metastases .

Side Effects

Imatinib is generally well tolerated; however, it is associated with several adverse effects:

- Common Side Effects : Nausea, diarrhea, fluid retention, headache.

- Serious Side Effects : Myelosuppression, liver function abnormalities, heart failure .

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 55-68 |

| Diarrhea | 33-39 |

| Fluid Retention | Common |

| Myelosuppression | <10 |

Q & A

Q. What experimental methodologies are used to investigate the mechanism of action of imatinib hydrochloride in targeting tyrosine kinases?

Imatinib inhibits BCR-ABL, KIT, and PDGFRα kinases by binding to their ATP-binding pockets. Key methodologies include:

- Kinase inhibition assays : Measure kinase activity via radioactive ATP incorporation or fluorescence-based platforms (e.g., Z′-LYTE assays) to determine IC₅₀ values .

- Cell proliferation assays : Use BCR-ABL-positive cell lines (e.g., K562 for CML) or GIST-derived lines (e.g., GIST-T1) to assess dose-dependent growth inhibition .

- Western blotting : Validate downstream signaling suppression (e.g., phosphorylation of STAT5, MAPK, or AKT) .

Q. How should in vitro studies of this compound be designed to ensure reproducibility?

- Cell line validation : Confirm genetic profiles (e.g., c-KIT/PDGFRA mutations) using PCR sequencing .

- Dose-response curves : Test a range of concentrations (e.g., 0.1–10 μM) with triplicate technical replicates and include controls (e.g., untreated cells, solvent-only) .

- Time-course experiments : Assess acute (24–72 hours) vs. chronic (≥7 days) exposure effects on apoptosis or resistance markers .

Q. What molecular techniques are employed to analyze c-KIT/PDGFRA mutations in imatinib-responsive vs. resistant tumors?

- PCR amplification and Sanger sequencing : Focus on exons 9, 11, 13, and 17 of c-KIT and exons 12 and 18 of PDGFRA .

- Digital droplet PCR (ddPCR) : Quantify low-frequency mutations (e.g., T670I resistance mutation) in heterogeneous tumor samples .

- Functional validation : Introduce mutations into cell lines via CRISPR/Cas9 to confirm resistance phenotypes .

Advanced Research Questions

Q. What methodological considerations are critical for evaluating imatinib as a neoadjuvant therapy in locally advanced GIST?

- Imaging protocols : Use contrast-enhanced CT or MRI every 2–3 months to monitor tumor size reduction (RECIST criteria) and cystic/necrotic changes .

- Optimal duration : Continue treatment until maximal response (typically 6–12 months), balancing tumor shrinkage against risk of secondary resistance .

- Pathologic assessment : Compare pre- and post-treatment biopsies for cellularity, mitotic count, and hyalinization to confirm treatment efficacy .

Q. How can researchers investigate mechanisms of acquired resistance to imatinib in CML or GIST?

- Genomic profiling : Perform whole-exome sequencing of relapsed tumors to identify secondary mutations (e.g., c-KIT T670I, BCR-ABL T315I) .

- In vitro resistance models : Expose sensitive cell lines to escalating imatinib doses over 6–12 months to mimic clinical resistance .

- Drug combination screens : Test synergies with second-line inhibitors (e.g., nilotinib, dasatinib) using Chou-Talalay analysis .

Q. What statistical approaches address contradictions in imatinib response data (e.g., tumor size vs. metabolic activity)?

- Multivariate analysis : Correlate RECIST-based size changes with PET-CT SUVmax values to resolve discrepancies .

- Cluster analysis : Group patients by mutation type, treatment duration, and imaging features to identify predictive biomarkers .

- Bayesian modeling : Integrate heterogeneous datasets (e.g., genomic, imaging, clinical outcomes) to refine response criteria .

Q. How should preclinical studies design combination therapies involving imatinib and immunotherapies?

- Immune profiling : Use flow cytometry to assess changes in tumor-infiltrating lymphocytes (TILs) or PD-L1 expression post-imatinib .

- Syngeneic mouse models : Test imatinib with anti-PD-1/CTLA-4 antibodies to evaluate synergistic effects on tumor regression and immune memory .

- Cytokine arrays : Measure IL-2, IFN-γ, and TGF-β levels to characterize immune microenvironment modulation .

Q. What longitudinal study designs are optimal for assessing imatinib's long-term efficacy and safety?

- Prospective registries : Collect data on relapse rates, secondary malignancies, and cardiovascular events over ≥10 years .

- Survival analysis : Use Kaplan-Meier curves and Cox regression to compare progression-free survival (PFS) in patients with vs. without treatment interruptions .

- Pharmacovigilance databases : Analyze adverse event reports (e.g., liver toxicity, edema) to update risk-benefit guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.